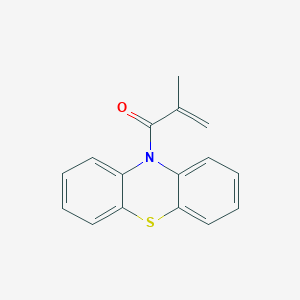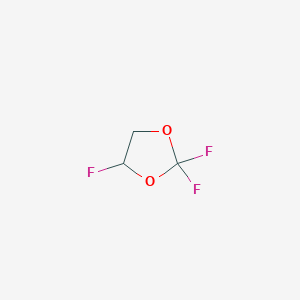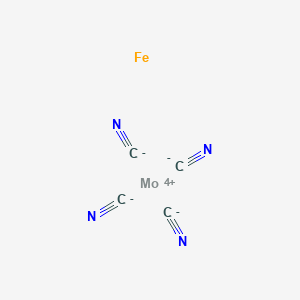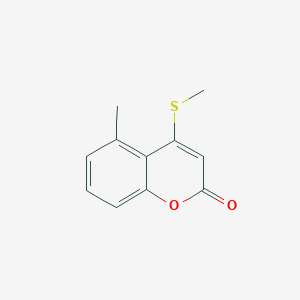![molecular formula C12H22O2 B14508719 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one CAS No. 63381-65-7](/img/structure/B14508719.png)
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one is an organic compound with the molecular formula C13H24O2 It is a cyclopentanone derivative with a 3-methylbutoxyethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-(3-methylbutoxy)ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the 3-methylbutoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted cyclopentanone derivatives.
Applications De Recherche Scientifique
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Cyclopenten-1-one: A related compound with an unsaturated ring.
3-Methylbutylcyclopentanone: A similar compound with a different substituent.
Uniqueness
2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
63381-65-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-[2-(3-methylbutoxy)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-8-14-9-7-11-4-3-5-12(11)13/h10-11H,3-9H2,1-2H3 |
Clé InChI |
LPIOCBYGOSTOIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)




![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)





